5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The proton NMR spectrum of this compound would exhibit distinct signals for aromatic protons, piperazine methylene groups, and the carbonyl-linked spacer. The benzothiadiazole protons at positions 4, 6, and 7 are expected to resonate between δ 7.5–8.5 ppm due to deshielding by electronegative atoms. The pyridazine and pyridine protons would appear as multiplets in the δ 8.0–9.0 ppm range, with ortho-coupling constants (J) of ~5–6 Hz. The piperazine methylene groups (N–CH₂–N and N–CH₂–C=O) would show broad singlets or triplets near δ 3.5–4.5 ppm, while the carbonyl carbon in the ¹³C NMR spectrum would resonate at δ 165–170 ppm.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 428.12 (calculated for [C₂₁H₁₆N₈OS]⁺). Key fragmentation pathways include:
Infrared and Raman Vibrational Spectroscopy
Infrared spectroscopy would reveal strong absorption bands for the carbonyl group (C=O stretch) at ~1,680–1,710 cm⁻¹ and aromatic C–N stretches at 1,540–1,600 cm⁻¹. The benzothiadiazole ring’s S–N and C–S vibrations would appear as medium-intensity peaks near 670–740 cm⁻¹ and 1,100–1,150 cm⁻¹, respectively. Raman spectroscopy would complement these data, highlighting symmetric ring vibrations and C–H bending modes in the 1,000–1,300 cm⁻¹ range.
Table 2. Key Vibrational Frequencies
| Vibration Type | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C=O stretch | 1,685–1,705 | 1,690–1,710 |
| Aromatic C–N stretch | 1,550–1,590 | 1,540–1,580 |
| S–N stretch | 720–740 | 710–730 |
| C–S stretch | 1,120–1,150 | 1,100–1,130 |
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETXWSRULABIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, including cycloaddition and condensation reactions. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This process provides access to the pharmacologically active pyridazinone derivatives.
Industrial Production Methods
the synthesis likely involves scalable reactions such as Sonogashira coupling, which is known for its robustness and efficiency in producing heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Table 1: Key Structural Differences Among Analogs
*Calculated based on molecular formula.
Key Observations :
- Piperazine substituents : The pyridin-3-yl group on pyridazine (target) contrasts with fluorophenyl () or trifluoromethylpyridinyl (), affecting lipophilicity and steric bulk.
- Functional groups : The carbonyl linker in the target compound is critical for conformational flexibility, similar to carboxamide linkers in .
Comparison :
- The target compound likely employs a coupling reaction between a benzothiadiazole acid chloride and a pre-synthesized pyridazine-piperazine amine, similar to methods in for benzoic acid derivatives.
- Hydrazine-mediated condensations () are less relevant here but highlight alternative approaches for introducing nitrogen-rich heterocycles.
Key Findings :
- The pyridin-3-yl group in the target compound may enhance solubility compared to fluorophenyl (LogP ~3.5) or trifluoromethylpyridinyl (LogP ~4.0) substituents.
- Benzothiadiazole cores (target, ) show strong kinase inhibition, likely due to planar aromatic systems fitting into ATP-binding pockets.
Biological Activity
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that has drawn attention for its potential biological activities. This compound features multiple functional groups that may contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes:
- A benzothiadiazole core, which is known for its diverse biological activities.
- A piperazine moiety that is often associated with central nervous system activity and other pharmacological effects.
- A pyridazine ring that may enhance the compound's interaction with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cell signaling and regulation.
Biological Activity Studies
Recent research has focused on evaluating the biological activity of this compound through in vitro and in vivo studies. Key findings include:
Anticancer Activity
- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines with IC50 values ranging from 2 to 10 µM, indicating significant anticancer potential.
- Mechanistic Studies : The compound was shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Antimicrobial Properties
- Activity Against Mycobacterium tuberculosis : The compound exhibited promising activity against Mycobacterium tuberculosis, with reported IC90 values in the low micromolar range (3.73 to 4.00 µM) .
- Broad Spectrum Antimicrobial Activity : Additional studies indicated effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial profile.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Cancer Therapy : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Tuberculosis Treatment : A clinical trial assessed the compound's effectiveness as part of a combination therapy for tuberculosis, showing improved outcomes compared to standard treatments.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O1S |
| Molecular Weight | 345.43 g/mol |
| IC50 (Cancer Cell Lines) | 2 - 10 µM |
| IC90 (M. tuberculosis) | 3.73 - 4.00 µM |
| Apoptosis Induction | Yes |
Q & A
Q. What are the recommended synthetic routes for 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole?
The synthesis involves multi-step reactions:
- Pyridazine-piperazine coupling : React 6-(pyridin-3-yl)pyridazin-3-yl piperazine with benzothiadiazole-5-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine).
- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Cyclization : Optimize reaction time and temperature (e.g., 80°C, 12 hours) to enhance yield.
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and coupling patterns.
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., π-π stacking between benzothiadiazole and pyridazine rings) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHNOS).
Q. What functional groups dominate its reactivity?
- Benzothiadiazole core : Electron-deficient due to S-N bonding, enabling nucleophilic aromatic substitution.
- Piperazine moiety : Basic nitrogen atoms participate in acid-base reactions or coordination with metal ions.
- Pyridazine-pyridine system : Polarizable π-system for non-covalent interactions (e.g., hydrogen bonding with biological targets) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Limited in aqueous media; use DMSO or DMF for dissolution.
- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C. Acidic/basic conditions may hydrolyze the piperazine-carbonyl bond .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Test against enzyme targets (e.g., kinases, phosphodiesterases) using fluorescence polarization or radiometric assays.
- Cell-based models : Evaluate cytotoxicity (e.g., IC) in cancer cell lines via MTT assay .
Advanced Research Questions
Q. How can computational models optimize its binding affinity for target receptors?
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites. Hybrid functionals (e.g., B3LYP) with exact exchange corrections improve accuracy .
- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., kinase domains). Adjust torsional angles of the piperazine linker to enhance fit .
Q. What structural analogs are critical for structure-activity relationship (SAR) studies?
| Analog | Structural Variation | Biological Activity |
|---|---|---|
| 5-(4-fluorobenzoyl)-pyridazine | Fluorobenzoyl substitution | Antitumor activity (IC = 1.2 µM) |
| 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-5,6-dimethylbenzothiazole | Ethoxybenzoyl and methyl groups | Antimicrobial (MIC = 8 µg/mL) |
| Compare analogs to identify pharmacophores (e.g., pyridazine-piperazine linkage vs. benzothiazole) . |
Q. How are synthetic impurities characterized and resolved?
- HPLC-MS : Detect byproducts (e.g., incomplete coupling intermediates) using C18 columns and gradient elution.
- Recrystallization : Purify with ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .
Q. What mechanisms explain its interaction with neurotransmitter receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
